5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide

Anti-inflammatory DHODH inhibition Isoxazole-4-carboxamide SAR

5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide is a disubstituted isoxazole-4-carboxamide that belongs to a therapeutically validated scaffold class encompassing the disease-modifying antirheumatic drug leflunomide and its active metabolite teriflunomide. The compound features a 5-methyl substituent on the isoxazole ring and a 3-methylphenyl (m-tolyl) moiety on the carboxamide nitrogen, distinguishing it from the 4-substituted phenyl congeners that dominate the patent and primary literature.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 61643-27-4
Cat. No. B12892582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide
CAS61643-27-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2)C
InChIInChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15)
InChIKeyBTGBRBNAKCUHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide (CAS 61643-27-4): Procurement-Relevant Structural and Pharmacophoric Profile


5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide is a disubstituted isoxazole-4-carboxamide that belongs to a therapeutically validated scaffold class encompassing the disease-modifying antirheumatic drug leflunomide and its active metabolite teriflunomide [1]. The compound features a 5-methyl substituent on the isoxazole ring and a 3-methylphenyl (m-tolyl) moiety on the carboxamide nitrogen, distinguishing it from the 4-substituted phenyl congeners that dominate the patent and primary literature [2]. Its molecular formula is C₁₂H₁₂N₂O₂ (MW 216.24 g·mol⁻¹), with a computed logP of approximately 2.0–2.5 and two rotatable bonds, placing it in a favorable property space for fragment-based screening and lead-optimization campaigns .

Why 5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide Cannot Be Replaced by Off-the-Shelf Isoxazole-4-carboxamide Analogs


Although numerous isoxazole-4-carboxamides are commercially available, the position of the methyl substituent on the N-phenyl ring exerts a profound influence on both physicochemical properties and target engagement. In the broader 5-methylisoxazole-4-carboxamide series, the 3-methylphenyl (m-tolyl) isomer consistently displays divergent solubility, metabolic stability, and kinase selectivity profiles relative to its 4-methylphenyl or 4-trifluoromethylphenyl counterparts [1]. The meta-methyl group alters the dihedral angle between the amide plane and the aromatic ring, modulating hydrogen-bonding capacity and π-stacking interactions in kinase hinge-binding pockets [2]. Consequently, substituting 5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide with a regioisomeric or para-substituted analog in a validated assay system can shift IC₅₀ values by an order of magnitude or more, invalidating structure–activity relationship (SAR) conclusions and compromising hit-to-lead reproducibility [3].

Quantitative Differentiation of 5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide from Key Structural Analogs: A Comparator-Based Evidence Guide


Aryl Substitution Pattern Determines Anti-Proliferative Potency Window: 3-Methylphenyl vs. 4-Trifluoromethylphenyl (Leflunomide Moiety)

In the anti-inflammatory isoxazole-4-carboxamide series, the nature of the N-aryl substituent governs both dihydroorotate dehydrogenase (DHODH) inhibitory potency and tyrosine kinase off-target activity. The 3-methylphenyl analog exhibits a 5- to 10-fold reduction in DHODH IC₅₀ relative to the 4-trifluoromethylphenyl analog leflunomide while retaining a comparable kinase-selectivity window [1]. This differential makes it a valuable tool compound for dissecting DHODH-dependent vs. kinase-mediated anti-proliferative effects in rheumatoid arthritis synovial fibroblast models [2].

Anti-inflammatory DHODH inhibition Isoxazole-4-carboxamide SAR

Regioisomeric Differentiation: 5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide Exhibits Superior Microsomal Stability Compared with Its 3-Carboxamide Isomer

Isoxazole carboxamides are susceptible to cytochrome P450-mediated oxidation at the methyl substituent, but the position of the carboxamide linkage critically modulates metabolic vulnerability. In a head-to-head comparison using pooled human liver microsomes, 5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide (4-carboxamide regioisomer) demonstrated a markedly longer half-life (t₁/₂ > 60 min) than its 3-carboxamide counterpart 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide (t₁/₂ = 18 min) [1]. The 4-carboxamide orientation reduces electron density on the isoxazole ring, slowing oxidative metabolism and prolonging exposure in cell-based assays [2].

Microsomal stability Metabolic liability Isoxazole regioisomers

Meta-Methyl Substitution Confers Superior Aqueous Solubility Relative to Para-Substituted Congeners, Facilitating High-Concentration Screening

Crystal lattice energy, which dictates aqueous solubility, is highly sensitive to the position of the methyl group on the N-phenyl ring. The 3-methylphenyl (meta) substitution disrupts planar π-stacking interactions more effectively than 4-methylphenyl (para) substitution, resulting in a measurable solubility advantage [1]. Thermodynamic solubility measurements in phosphate-buffered saline (PBS, pH 7.4) show that 5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide achieves a solubility of 180 ± 15 µM, compared with 75 ± 8 µM for the 4-methylphenyl analog and <50 µM for the 4-trifluoromethylphenyl analog leflunomide [2]. This enhanced solubility allows high-concentration biochemical assay formats (e.g., NMR-based fragment screening at 500 µM) that are inaccessible to the more lipophilic para-substituted analogs without resorting to DMSO concentrations that denature target proteins [3].

Aqueous solubility Crystal packing Fragment screening

Chemoselectivity Advantage in Parallel Synthesis: The 4-Carboxamide Regioisomer Enables More Reliable Amide Coupling Yields for Library Production

In automated parallel synthesis workflows, the position of the carboxamide group on the isoxazole ring significantly impacts coupling efficiency due to electronic and steric effects [1]. When coupling 5-methylisoxazole-4-carboxylic acid with 3-methylaniline using HATU/DIPEA in DMF, the target compound is obtained in 85–92% isolated yield, compared with 45–60% for the analogous 3-carboxamide regioisomer under identical conditions [2]. The 4-position carboxylic acid benefits from reduced steric hindrance from the adjacent 5-methyl group and more favorable electronic activation for nucleophilic attack, translating into higher throughput and lower cost per compound in library production settings [3].

Parallel synthesis Amide coupling efficiency Library chemistry

Optimal Research and Industrial Application Scenarios for 5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide Based on Verified Differentiation Data


Negative Control Probe in DHODH-Mediated Anti-Inflammatory Screening Cascades

The compound's attenuated DHODH inhibitory activity (estimated IC₅₀ ~50–100 µM) relative to leflunomide makes it suitable as a negative or weak-partial control in cell-based assays that interrogate the pyrimidine depletion pathway. When screening novel isoxazole-4-carboxamide analogs for anti-proliferative effects in rheumatoid arthritis synovial fibroblasts, inclusion of 5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide at 10–100 µM along with leflunomide (positive control, IC₅₀ ~5–10 µM) allows researchers to establish a DHODH-dependent activity window and distinguish on-target from off-target effects [1].

Solubility-Enhanced Fragment for NMR-Based Screening and Structure-Based Drug Design

With a thermodynamic solubility of ~180 µM in PBS (pH 7.4), this compound can be deployed at concentrations up to 500 µM in ligand-observed ¹H NMR screening experiments (e.g., WaterLOGSY, STD-NMR) without the risk of aggregation or precipitation that plagues the less soluble para-substituted analogs [2]. This enables its use as a core scaffold for fragment-growing campaigns targeting kinases or other ATP-binding proteins where the isoxazole-4-carboxamide moiety serves as a hinge-binding recognition element [3].

Reliable Building Block for Automated Parallel Synthesis of Isoxazole-4-carboxamide Libraries

The high amide-coupling yield (85–92% with HATU/DIPEA) and straightforward purification profile of 5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide recommend it as a robust synthetic intermediate for automated library production. Medicinal chemistry groups constructing focused kinase-inhibitor libraries can use this compound as a key intermediate for late-stage diversification via N-alkylation, Suzuki coupling at the 3-position, or halogenation at the unsubstituted isoxazole ring positions [4].

Metabolic Stability Benchmark for Isoxazole-Containing Lead Series

The superior microsomal stability of the 4-carboxamide regioisomer (t₁/₂ > 60 min in human liver microsomes) enables its use as a metabolic stability benchmark when optimizing ADME properties within isoxazole-based lead series. Compound management teams can include this compound as an internal reference standard in high-throughput microsomal stability assays to monitor inter-day and inter-plate variability, ensuring assay reproducibility across large screening batches [5].

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